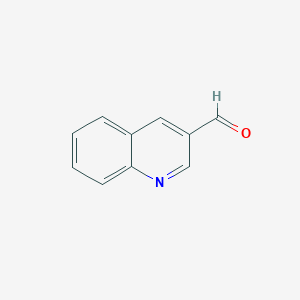

3-Quinolinecarboxaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGIHSLRMNXWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159889 | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-42-6 | |

| Record name | 3-Quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Quinolinecarboxaldehyde: A Technical Guide for Researchers

CAS Number: 13669-42-6

This technical guide provides an in-depth overview of 3-Quinolinecarboxaldehyde, a versatile heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, experimental protocols for its synthesis, and its role in the modulation of cellular signaling pathways, particularly in the context of anticancer research.

Core Properties of this compound

This compound, also known as 3-formylquinoline, is a solid, typically appearing as a white to yellow crystalline powder.[1] It is a key intermediate in organic synthesis, valued for its reactivity and utility as a building block for more complex molecules.[1][2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 13669-42-6 | [3][4][5][6] |

| Molecular Formula | C₁₀H₇NO | [1][3][4][6] |

| Molecular Weight | 157.17 g/mol | [1][3][4][6] |

| Melting Point | 68-71 °C | [1][5] |

| Boiling Point | 128 °C at 1 mmHg | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Purity | ≥96% (GC) | [1] |

| Synonyms | 3-Formylquinoline, Quinoline-3-carbaldehyde | [1][2][5] |

| EC Number | 237-147-7 | [4][6] |

| MDL Number | MFCD00006768 | [1][4] |

Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its application in research. The Vilsmeier-Haack reaction is a widely employed method for the synthesis of substituted quinolines.

Synthetic Protocol: Vilsmeier-Haack Cyclization for 2-Chloro-3-formylquinoline

This protocol outlines the synthesis of a key precursor, 2-chloro-3-formylquinoline, from acetanilide, which can be subsequently converted to this compound.

Materials:

-

Acetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulphate solution

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Cetyl trimethyl ammonium bromide (CTAB) (optional, for micellar media)

Procedure:

-

Preparation of the Vilsmeier-Haack reagent: In a flask cooled to -5 °C, slowly add phosphorus oxychloride (10 mmol) to N,N-dimethylformamide (10 mmol).[3]

-

Reaction with Acetanilide: To a solution of acetanilide (5 mmol) in acetonitrile, add the prepared Vilsmeier-Haack reagent. For reactions in micellar media, a solution of CTAB (1ml of 0.05 mol) in acetonitrile can be added.[3]

-

Reflux: Reflux the reaction mixture for 45 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete, evaporate the acetonitrile. Dissolve the reaction mixture in dichloromethane and quench with a sodium thiosulphate solution.[3]

-

Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.[3] The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent to obtain the pure 2-chloro-3-formylquinoline.[3]

Caption: Synthetic workflow for 2-chloro-3-formylquinoline.

Biological Activity and Signaling Pathways

Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer properties.[7] These compounds can influence key cellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have indicated that quinoline-based compounds can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, can lead to the induction of apoptosis in cancer cells.

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

Applications in Fluorescent Probe Development

This compound serves as a valuable scaffold for the development of fluorescent probes. Its aldehyde group can readily react with various nucleophiles to form fluorescent products, such as Schiff bases. These probes can be designed to detect specific analytes or to visualize cellular processes.

General Workflow for Fluorescent Probe Synthesis

The synthesis of a fluorescent probe from this compound typically involves a condensation reaction with an amine-containing molecule to form a Schiff base, which often exhibits desirable photophysical properties.

Caption: General workflow for synthesizing a fluorescent probe.

References

- 1. Synthesis of quinolines from 3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Formylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Formylquinoline, also known as quinoline-3-carboxaldehyde, is a critical heterocyclic aromatic compound.[1] Its structure, featuring a quinoline core with an aldehyde group at the 3-position, makes it a highly versatile precursor and key intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its significance as a building block in the development of novel therapeutic agents. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3][4]

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3-formylquinoline are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Data Presentation: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO | [1] |

| Molar Mass | 157.17 g/mol | [1] |

| Appearance | White to bright yellow crystalline solid | |

| Melting Point | 68-71 °C (lit.) | |

| Boiling Point | 128 °C @ 1 mmHg (lit.) | |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water; Soluble in alcohols and other organic solvents. | |

| pKa (Predicted) | 3.36 ± 0.11 | |

| Flash Point | 151.88 °C | |

| Refractive Index | 1.687 | |

| Maximum UV Wavelength (λmax) | 282 nm (in Methanol) |

Experimental Protocols: Synthesis and Characterization

The most common and effective method for synthesizing 2-chloro-3-formylquinoline derivatives, which are direct precursors to 3-formylquinoline, is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation and cyclization of substituted acetanilides using a specialized reagent.

General Protocol for Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinoline from a substituted acetanilide.

1. Preparation of the Vilsmeier Reagent:

-

In a flask equipped with a drying tube and magnetic stirrer, place N,N-dimethylformamide (DMF) (e.g., 5 mL).

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (e.g., 18 mL) dropwise to the cooled DMF while stirring. This in-situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt).[5][8][9]

2. Vilsmeier-Haack Cyclization:

-

To the prepared Vilsmeier reagent, add the starting material, a substituted acetanilide (e.g., 4 grams), portion-wise while maintaining the low temperature.[5][9]

-

Once the addition is complete, allow the mixture to warm to room temperature.

-

Fit the flask with a condenser and heat the reaction mixture to 80-90 °C.[5][6]

-

Maintain this temperature and continue stirring for 4 to 10 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[5][6]

3. Product Isolation and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and cold water.[9][10]

-

Stir the resulting slurry for approximately one hour to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with water to remove any residual reagents.[10]

-

Dry the solid product.

-

Recrystallize the crude 2-chloro-3-formylquinoline from a suitable solvent, such as ethyl acetate, to yield the purified compound.[5][10]

4. Characterization:

-

Melting Point: The melting point of the purified product is determined using a standard melting point apparatus to assess purity.[5][10]

-

Spectroscopic Analysis: The structure of the synthesized compound is confirmed using spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[5][6][7]

References

- 1. 3-Quinolinecarboxaldehyde | C10H7NO | CID 83641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Quinolinecarboxaldehyde from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for the preparation of 3-quinolinecarboxaldehyde, a key building block in medicinal chemistry, starting from the readily available precursor, aniline. The synthesis involves a multi-step sequence, leveraging well-established organic reactions. This document outlines the core synthetic strategy, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction workflows.

Introduction

Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The substituent at the 3-position of the quinoline ring is crucial for modulating this activity, making this compound a valuable intermediate for the synthesis of diverse compound libraries. This guide focuses on a robust and reproducible synthetic route from aniline, proceeding through the formation of acetanilide, followed by a Vilsmeier-Haack reaction to construct the substituted quinoline core, and concluding with a reductive dehalogenation to yield the target aldehyde.

Overall Synthetic Strategy

The synthesis of this compound from aniline can be efficiently achieved via a three-step process. This pathway offers a logical and experimentally validated approach to obtaining the desired product.

Caption: Overall synthetic workflow from aniline to this compound.

Step 1: Acetylation of Aniline to Acetanilide

The initial step involves the protection of the amino group of aniline via acetylation. This is a standard and high-yielding reaction that prepares the substrate for the subsequent cyclization. The acetylation increases the electron density of the aromatic ring and provides the necessary precursor for the Vilsmeier-Haack reaction.[1][2][3][4]

Experimental Protocol

-

In a suitable flask, dissolve aniline in glacial acetic acid.[2]

-

Slowly add an equimolar amount of acetic anhydride to the solution with constant stirring.[2] The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, gently warm the mixture in a water bath for 10-15 minutes to ensure the reaction goes to completion.[2]

-

Pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will cause the acetanilide product to precipitate out of solution.[4]

-

Collect the crude acetanilide by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.[1]

-

The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure acetanilide as white crystals.[2][4]

Quantitative Data

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| Aniline | Acetic Anhydride | Glacial Acetic Acid | 15-20 min | Gentle heating | >90% | [2][4] |

| Aniline | Acetic Anhydride | Water/HCl | Not specified | Room Temperature | High | [1] |

Step 2: Vilsmeier-Haack Reaction of Acetanilide

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds. In this step, acetanilide reacts with the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 2-chloro-3-quinolinecarboxaldehyde. This reaction constructs the quinoline ring system and introduces the desired formyl group at the 3-position in a single transformation.[5][6][7]

Experimental Protocol

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. This process forms the Vilsmeier reagent and is highly exothermic.

-

After the addition of POCl₃ is complete, add the previously synthesized acetanilide portion-wise to the reaction mixture.

-

Once the acetanilide has been added, heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

-

Collect the solid 2-chloro-3-quinolinecarboxaldehyde by vacuum filtration, wash it thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data

| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| Acetanilide | POCl₃, DMF | DMF | Several hours | Reflux | Good | [5] |

Step 3: Reductive Dechlorination

The final step in this synthetic sequence is the removal of the chloro group at the 2-position of the quinoline ring to afford the target molecule, this compound. This can be achieved through various reductive dehalogenation methods. A practical approach involves using a mixture of potassium hydroxide and a phase-transfer catalyst in a high-boiling solvent.[9] Catalytic transfer hydrogenation is another effective method.[10][11][12][13][14]

Experimental Protocol (using KOH/Polyethylene Glycol)

-

In a round-bottom flask, combine 2-chloro-3-quinolinecarboxaldehyde, powdered potassium hydroxide, and polyethylene glycol (PEG 400) in xylene.[9]

-

Heat the mixture to reflux with vigorous stirring for 2-5 hours.[9] Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, decant the xylene layer. The product can be isolated by evaporating the solvent.

-

Alternatively, the reaction mixture can be diluted with water, cooled, and acidified with hydrochloric acid. The aqueous layer is then separated, neutralized with sodium bicarbonate, and extracted with a suitable organic solvent like ether.[9]

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Quantitative Data

| Reactant | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |

| 8-Chloroquinoline (Model) | KOH, Polyethylene glycol (400) | Xylene | 4 hours | Reflux | ~85% (isolated) | [9] |

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound from aniline.

Caption: Key transformations and reagents in the synthetic pathway.

Conclusion

The synthesis of this compound from aniline is a multi-step process that can be reliably executed using the described protocols. This guide provides a comprehensive framework for researchers and professionals in drug development, offering detailed methodologies and quantitative data to support the practical application of this synthetic route. The presented pathway is advantageous due to the use of readily available starting materials and well-understood reaction mechanisms, making it a valuable tool in the synthesis of novel quinoline-based compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. chemijournal.com [chemijournal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

The Skraup Synthesis of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a cornerstone in heterocyclic chemistry, offers a direct and versatile method for the synthesis of quinolines and their derivatives. Developed by Czech chemist Zdenko Hans Skraup in 1880, this reaction has remained a fundamental tool for accessing the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the Skraup synthesis, including its mechanism, modern variations, quantitative data, detailed experimental protocols, and key applications.

Core Principles and Reaction Mechanism

The classical Skraup synthesis involves the reaction of an aromatic amine (typically aniline or a substituted aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] The reaction is notoriously exothermic and requires careful control.[3]

The reaction mechanism proceeds through several key stages:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2]

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[4]

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form 1,2-dihydroquinoline.[2]

-

Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product by the oxidizing agent.[2]

Nitrobenzene is a traditional oxidizing agent and can also serve as a solvent.[3] Other oxidizing agents such as arsenic pentoxide have been used and are reported to result in a less violent reaction.[3]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is influenced by various factors, including the substituents on the aromatic amine, the choice of oxidizing agent, and the use of reaction moderators.

Table 1: Yields of Substituted Quinolines via Skraup Synthesis

| Starting Aniline | Product | Oxidizing Agent | Moderator | Yield (%) | Reference |

| Aniline | Quinoline | Nitrobenzene | Ferrous Sulfate | 84-91 | [3] |

| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic Pentoxide | - | 60 | [3] |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Not Specified | Not Specified | Mixture | [3] |

| 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | Not Specified | Not Specified | 14 | [5] |

Table 2: Influence of Oxidizing Agent on Quinoline Synthesis from Aniline

| Oxidizing Agent | Moderator | Yield (%) | Reference |

| Nitrobenzene | Ferrous Sulfate | 84-91 | [3] |

| Arsenic Pentoxide | - | Not specified, but noted as less violent | [3] |

| Iodine | - | 92.8 | [6] |

Note on Moderators: The Skraup reaction is often highly exothermic. Moderators such as ferrous sulfate (FeSO₄) or boric acid are frequently added to control the reaction rate and prevent runaway conditions.[7] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.[8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following protocols are adapted from established and reliable sources.

Classical Skraup Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses.[3]

Materials:

-

Aniline (93 g, 1.0 mole)

-

Glycerol (276 g, 3.0 moles)

-

Nitrobenzene (49 g, 0.4 mole)

-

Concentrated Sulfuric Acid (100 mL)

-

Ferrous Sulfate Heptahydrate (10 g)

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix the aniline, glycerol, and nitrobenzene.

-

Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling may be necessary.

-

Add the ferrous sulfate heptahydrate to the reaction mixture.

-

Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil.

-

Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[3]

Doebner-von Miller Synthesis of 2-Methylquinoline

This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol. This protocol is for the synthesis of 2-methylquinoline (quinaldine).[9]

Materials:

-

Aniline (1.0 eq)

-

6 M Hydrochloric Acid

-

Crotonaldehyde (1.2 eq)

-

Toluene

-

Concentrated Sodium Hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Microwave-Assisted Skraup Synthesis in an Ionic Liquid

Modern variations of the Skraup synthesis often employ microwave irradiation and ionic liquids to improve reaction efficiency and provide a greener alternative to classical conditions.[2][10]

Materials:

-

Aniline or substituted aniline (1.0 eq)

-

Glycerol (3.0 eq)

-

Imidazolium cation-based sulfonic acid ionic liquid (e.g., [bmim]HSO₄)

Procedure:

-

In a microwave-safe reaction vessel, combine the aniline, glycerol, and the ionic liquid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 200°C) for a specified time (typically in the range of minutes).[10]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Extract the product from the ionic liquid using an appropriate organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Visualizations

Reaction Mechanism

Caption: The reaction mechanism of the Skraup synthesis.

Experimental Workflow

Caption: A general experimental workflow for the Skraup synthesis.

Conclusion

The Skraup synthesis remains a powerful and relevant method for the construction of the quinoline ring system. While the classical conditions can be harsh, modern modifications have significantly improved the safety, efficiency, and environmental footprint of this important transformation. For researchers in drug development and materials science, a thorough understanding of the Skraup synthesis and its variations provides a valuable tool for accessing a diverse range of quinoline derivatives with significant potential for a wide array of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

The Doebner-von Miller Reaction: A Technical Guide to Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The Doebner-von Miller reaction, a robust and versatile method for constructing the quinoline ring system, has been a cornerstone of synthetic organic chemistry for over a century. This technical guide provides an in-depth overview of the reaction, including its mechanism, experimental protocols, quantitative data, and troubleshooting strategies, tailored for professionals in the field of drug discovery and development.

The Core Reaction: Mechanism and Variations

The Doebner-von Miller reaction is the acid-catalyzed condensation of an aromatic amine with one or more α,β-unsaturated carbonyl compounds to yield a substituted quinoline.[3][4] A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be pre-formed or generated in situ from aldehydes or ketones via an aldol condensation.[4]

The reaction is typically catalyzed by strong Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), and scandium(III) triflate (Sc(OTf)₃).[5][6]

Reaction Mechanism:

The precise mechanism of the Doebner-von Miller reaction has been a subject of study, with the currently accepted pathway involving a fragmentation-recombination process.[7] The key steps are outlined below:

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.

-

Fragmentation: The resulting adduct undergoes fragmentation to form an enamine and a saturated carbonyl compound.

-

Recombination: These fragments then recombine through a series of condensation and cyclization steps.

-

Dehydration and Oxidation: The cyclized intermediate subsequently dehydrates and is oxidized to form the aromatic quinoline ring. An oxidizing agent, which can be another molecule of the Schiff base intermediate, is required for the final aromatization step.

Quantitative Data: A Comparative Analysis

The yield of the Doebner-von Miller reaction is highly dependent on the nature of the substrates, the choice of catalyst, and the reaction conditions. The following tables summarize representative quantitative data from the literature to aid in reaction optimization.

Table 1: Effect of Catalyst on the Yield of 2-Methylquinoline

| Aniline | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Crotonaldehyde | HCl | Toluene/H₂O | Reflux | 6 | 72 |

| Aniline | Crotonaldehyde | H₂SO₄ | H₂O | 100 | 5 | 65 |

| Aniline | Crotonaldehyde | ZnCl₂ | Neat | 120 | 7 | 58 |

| Aniline | Crotonaldehyde | Sc(OTf)₃ | CH₃CN | 80 | 12 | 85 |

| Aniline | Crotonaldehyde | Iodine | Toluene | Reflux | 13 | 41 |

Table 2: Synthesis of Various Substituted Quinolines

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Conditions | Product | Yield (%) |

| 4-Methylaniline | Crotonaldehyde | HCl | Reflux, 6h | 2,6-Dimethylquinoline | 78 |

| 4-Methoxyaniline | Crotonaldehyde | HCl | Reflux, 6h | 6-Methoxy-2-methylquinoline | 82 |

| 4-Chloroaniline | Crotonaldehyde | HCl | Reflux, 8h | 6-Chloro-2-methylquinoline | 65 |

| Aniline | Cinnamaldehyde | H₂SO₄ | 110°C, 5h | 2-Phenylquinoline | 55 |

| Aniline | Methyl vinyl ketone | Sc(OTf)₃ | 80°C, 12h | 4-Methylquinoline | 75 |

| 4-Isopropylaniline | Pulegone | Iodine | Toluene, Reflux, 13h | 2,3,8-Trimethyl-5-isopropylquinoline | 41[8] |

Experimental Protocols

Detailed and optimized experimental procedures are crucial for the successful synthesis of quinoline derivatives. Below are protocols for key examples.

General Protocol for the Synthesis of 2-Methylquinoline

This protocol is optimized to minimize the common issue of tar formation.[7]

Materials:

-

Aniline (1.0 eq)

-

Crotonaldehyde (1.2 eq)

-

6 M Hydrochloric Acid

-

Toluene

-

Concentrated Sodium Hydroxide Solution

-

Dichloromethane or Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

-

Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by distillation or column chromatography.

Lewis Acid Catalyzed Synthesis of a Substituted Quinoline

Materials:

-

Substituted Aniline (1.0 eq)

-

α,β-Unsaturated Ketone (1.2 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Acetonitrile (CH₃CN)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a solution of the substituted aniline in acetonitrile, add the α,β-unsaturated ketone and scandium(III) triflate.

-

Reaction: Stir the mixture at 80°C for 12 hours in a sealed tube.

-

Workup:

-

After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Low yields and the formation of tarry byproducts are the most common challenges encountered in the Doebner-von Miller reaction.[5] The following guide provides a logical workflow for troubleshooting these issues.

Key Strategies to Mitigate Byproduct Formation:

-

Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermic nature of the reaction and minimizes polymerization.[9]

-

Temperature Control: Excessively high temperatures can promote tar formation. It is crucial to monitor and control the reaction temperature.[5]

-

Catalyst Optimization: The choice of acid catalyst can significantly impact the reaction rate and selectivity. Milder Lewis acids may be preferable in some cases to reduce polymerization.[5]

-

Biphasic Solvent System: Using a two-phase system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.

Applications in Drug Development

The quinoline moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for targeting a diverse range of biological targets. The Doebner-von Miller reaction provides a direct and efficient route to a wide variety of substituted quinolines, making it a valuable tool in the drug discovery pipeline.

Examples of Quinoline-Based Drugs:

-

Chloroquine and Hydroxychloroquine: Antimalarial agents.[9]

-

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

-

Bedaquiline: An anti-tubercular drug.

-

Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

The ability to readily synthesize a library of quinoline analogs using the Doebner-von Miller reaction allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of this important scaffold, leading to the identification of novel drug candidates with improved efficacy and safety profiles.

Conclusion

The Doebner-von Miller reaction remains a highly relevant and powerful tool for the synthesis of quinoline derivatives. A thorough understanding of its mechanism, careful optimization of reaction conditions, and strategic troubleshooting are essential for its successful implementation. For researchers and professionals in drug development, mastery of this reaction provides a direct avenue to a vast chemical space of biologically active molecules, underscoring its enduring importance in the quest for new medicines.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Troubleshooting [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Combes Synthesis of 2,4-Disubstituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The Combes synthesis, a cornerstone in heterocyclic chemistry since its discovery by Alphonse Combes in 1888, remains a highly relevant and powerful method for the preparation of 2,4-disubstituted quinolines. This technical guide provides a comprehensive overview of the Combes synthesis, including its mechanism, scope, and detailed experimental protocols. It is designed to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development, where the quinoline scaffold is a prevalent motif.

Core Principles of the Combes Synthesis

The Combes synthesis is fundamentally an acid-catalyzed condensation reaction between an aniline and a β-diketone, which subsequently undergoes cyclization to form the quinoline ring system.[1][2] The general reaction scheme is depicted below:

General Reaction:

Aniline + β-Diketone --(Acid Catalyst)--> 2,4-Disubstituted Quinoline + 2 H₂O

The reaction is typically carried out in the presence of a strong acid catalyst, with concentrated sulfuric acid being the most common choice.[3] However, other acid catalysts such as polyphosphoric acid (PPA), polyphosphoric ester (PPE), zinc chloride (ZnCl₂), acetic acid, p-toluenesulfonic acid, and hydrogen fluoride (HF) have also been employed.[1][4]

Reaction Mechanism

The mechanism of the Combes synthesis proceeds through several key steps, initiated by the formation of an enamine intermediate. The widely accepted mechanism is as follows:

-

Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate (or a Schiff base which tautomerizes to the enamine).[2][3]

-

Protonation and Cyclization: The acid catalyst protonates the remaining carbonyl group of the enamine, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring of the aniline. This cyclization step, also referred to as annulation, is the rate-determining step of the reaction.[2]

-

Dehydration: The resulting intermediate undergoes a proton transfer and subsequent dehydration to yield the final 2,4-disubstituted quinoline product.[2]

Quantitative Data Summary

The yield and reaction conditions of the Combes synthesis are highly dependent on the nature of the substrates and the catalyst employed. The following tables summarize representative quantitative data for the synthesis of various 2,4-disubstituted quinolines.

Table 1: Synthesis of 2,4-Dimethylquinolines with Various Anilines

| Aniline | β-Diketone | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Acetylacetone | H₂SO₄ | 100 | 0.3 | - |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | - | - | - |

| p-Anisidine | Acetylacetone | - | - | - | - |

| β-Naphthylamine | Acetylacetone | HF | 60 | - | - |

Note: Specific yield data is often not reported in general review articles. The table indicates the successful synthesis of the corresponding quinolines.

Table 2: Influence of Catalyst on the Synthesis of 2,4-Dimethylquinoline

| Catalyst | Temperature (°C) | Time | Yield (%) |

| H₂SO₄ | 100 | 15-20 min | - |

| Polyphosphoric Acid (PPA) | - | - | - |

| ZnCl₂ | - | - | - |

| Acetic Acid | 105 | - | - |

| p-Toluenesulfonic Acid | - | - | - |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 2,4-disubstituted quinolines via the Combes reaction.

Synthesis of 2,4-Dimethylquinoline

Materials:

-

Aniline (0.1 mol)

-

Acetylacetone (0.1 mol)

-

Concentrated Sulfuric Acid

Procedure:

-

In a round-bottom flask, carefully mix aniline (0.1 mol) and acetylacetone (0.1 mol).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.

-

After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

-

Heat the mixture on a water bath at 100°C for 15-20 minutes.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) until the quinoline precipitates.

-

Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 2,4-dimethylquinoline.

Synthesis of 2,4-Dimethyl-7-chloroquinoline

Materials:

-

m-Chloroaniline

-

Acetylacetone

-

Concentrated Sulfuric Acid

Procedure:

-

Follow the general procedure for the synthesis of 2,4-dimethylquinoline, substituting m-chloroaniline for aniline.[3]

-

The reaction of m-chloroaniline with acetylacetone in the presence of concentrated sulfuric acid yields 2,4-dimethyl-7-chloroquinoline.[3] Detailed quantitative parameters for this specific synthesis are not provided in the cited literature but would follow the general protocol.

Synthesis of Benzo[g]quinoline Derivatives

Materials:

-

β-Naphthylamine

-

Acetylacetone

-

Hydrogen Fluoride (HF)

Procedure:

-

The condensation of β-naphthylamine with acetylacetone is carried out in the presence of hydrogen fluoride.[1]

-

The reaction is typically conducted at a controlled temperature, for example, 60°C.[1]

-

The use of HF as a catalyst requires specialized equipment and safety precautions. The workup would involve careful quenching of the acid and isolation of the benzo[g]quinoline product.

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

The quinoline scaffold is a privileged structure in medicinal chemistry, and many quinoline derivatives have been investigated as potent inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[8] While a direct study linking 2,4-disubstituted quinolines synthesized specifically via the Combes method to the inhibition of the PI3K/Akt/mTOR pathway is not prominently available, the general class of quinolines has shown significant activity.

Conclusion

The Combes synthesis offers a reliable and versatile method for accessing 2,4-disubstituted quinolines, a class of compounds with significant applications in materials science and medicinal chemistry. Understanding the reaction mechanism, the influence of substrates and catalysts, and having access to detailed experimental protocols are essential for leveraging this reaction to its full potential. Further research establishing a direct link between Combes-synthesized quinolines and the inhibition of key signaling pathways like PI3K/Akt/mTOR will undoubtedly pave the way for the development of novel therapeutic agents.

References

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. wikiwand.com [wikiwand.com]

- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Quinolinecarboxaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Quinolinecarboxaldehyde (CAS No: 13669-42-6), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.50 | s | H-1' (Aldehyde) |

| 9.45 | d | H-2 |

| 8.88 | s | H-4 |

| 8.20 | d | H-8 |

| 8.00 | d | H-5 |

| 7.85 | t | H-7 |

| 7.65 | t | H-6 |

¹³C NMR Data

Solvent: CDCl₃ Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C-1' (Aldehyde C=O) |

| 152.0 | C-2 |

| 147.5 | C-8a |

| 139.0 | C-4 |

| 133.0 | C-7 |

| 130.5 | C-5 |

| 129.5 | C-4a |

| 129.0 | C-6 |

| 128.0 | C-8 |

| 121.5 | C-3 |

Infrared (IR) Spectroscopy Data

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2850 | Medium | Aldehyde C-H Stretch |

| 1700 | Strong | Aldehyde C=O Stretch |

| 1620, 1580, 1480 | Medium-Strong | Aromatic C=C Bending |

| 900-650 | Strong | Aromatic C-H Out-of-plane Bending |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 157 | 100 | [M]⁺ (Molecular Ion) |

| 156 | 95 | [M-H]⁺ |

| 129 | 80 | [M-CO]⁺ |

| 128 | 55 | [M-CHO]⁺ |

| 102 | 30 | [C₈H₆]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹³C NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet technique. Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The resulting mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded against a pure KBr pellet as a background, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting ions were then accelerated and separated by their mass-to-charge ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Spectroscopic Analysis of 3-Quinolinecarboxaldehyde: A Technical Guide to ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-quinolinecarboxaldehyde. The following sections present tabulated spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the analytical workflow, designed to assist researchers in the structural elucidation and characterization of this and similar heterocyclic aldehydes.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.

Table 1: ¹H NMR Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.20 | s | - | 1H | H-10 (Aldehyde) |

| 9.45 | d | 2.1 | 1H | H-2 |

| 8.95 | s | - | 1H | H-4 |

| 8.20 | d | 8.5 | 1H | H-8 |

| 8.00 | d | 8.2 | 1H | H-5 |

| 7.85 | ddd | 8.5, 7.0, 1.5 | 1H | H-7 |

| 7.65 | ddd | 8.2, 7.0, 1.2 | 1H | H-6 |

Table 2: ¹³C NMR Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C-10 (Aldehyde) |

| 152.0 | C-2 |

| 147.5 | C-8a |

| 138.0 | C-4 |

| 134.0 | C-7 |

| 131.0 | C-5 |

| 130.0 | C-4a |

| 129.5 | C-6 |

| 128.0 | C-8 |

| 122.0 | C-3 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Homogenization: Gently swirl the vial to ensure complete dissolution of the sample.

-

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The spectra were acquired on a Bruker Avance 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30) was used.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width (SW): 16 ppm (approximately -2 to 14 ppm)

-

Acquisition Time (AQ): At least 3 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm was used for chemical shift referencing.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse sequence with NOE (e.g., zgpg30) was employed.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width (SW): 240 ppm (approximately -10 to 230 ppm)

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Referencing: The solvent peak of CDCl₃ at 77.16 ppm was used for chemical shift referencing.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) was subjected to Fourier transformation to generate the frequency-domain spectrum.

-

Phasing: The spectrum was manually phased to ensure all peaks are in pure absorption mode.

-

Baseline Correction: A polynomial baseline correction was applied to obtain a flat baseline.

-

Integration: The relative integrals of the peaks in the ¹H NMR spectrum were determined.

-

Peak Picking: The chemical shifts of all peaks in both ¹H and ¹³C spectra were accurately identified.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Quinolinecarboxaldehyde, a key building block in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. This document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and explores a potential signaling pathway relevant to quinoline derivatives.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The data presented below is a summary of significant peaks observed in the spectrum, with tentative assignments based on established infrared spectroscopy correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2850, ~2750 | Weak | Aldehyde C-H stretching (Fermi resonance doublet) |

| ~1700 | Strong | C=O stretching of the aldehyde group |

| ~1600, ~1500, ~1475 | Medium to Strong | C=C and C=N stretching vibrations of the quinoline ring |

| ~1300 - 1000 | Medium | In-plane C-H bending and other ring vibrations |

| Below 900 | Medium to Strong | Out-of-plane C-H bending of the aromatic rings |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound using the KBr (Potassium Bromide) pellet technique. This method is widely used for acquiring high-quality spectra of solid compounds.

Materials and Equipment:

-

This compound sample

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Spatula

-

Desiccator for storing KBr

Procedure:

-

Sample and KBr Preparation:

-

Place a small amount (approximately 1-2 mg) of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The optimal sample concentration is typically 0.1% to 1% by weight.

-

Thoroughly grind the sample and KBr together using the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

-

Pellet Formation:

-

Transfer a portion of the ground mixture into the die of a pellet press.

-

Distribute the powder evenly to ensure a uniform pellet.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the FT-IR spectrum of the this compound pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the obtained spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of this compound.

-

Logical Relationships: Experimental Workflow and Potential Signaling Pathway

To visualize the processes described, the following diagrams illustrate the experimental workflow for FT-IR analysis and a plausible signaling pathway for quinoline derivatives based on current research.

While the direct signaling pathways of this compound are not extensively documented, research on related quinoline derivatives suggests potential interactions with purinergic receptors. The following diagram illustrates a hypothetical signaling cascade where a quinoline derivative acts as an antagonist to the P2X7 receptor, influencing downstream pathways involved in cell proliferation and angiogenesis.

Crystal Structure of 3-Quinolinecarboxaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinolinecarboxaldehyde is a significant heterocyclic aldehyde serving as a versatile precursor in the synthesis of a wide array of quinoline derivatives with potential applications in medicinal chemistry and materials science. While its utility as a synthetic building block is well-established, a detailed public record of its single-crystal X-ray diffraction data is not currently available in prominent crystallographic databases. This guide, therefore, provides a comprehensive overview of the general experimental procedures for determining the crystal structure of a small organic molecule like this compound, outlines the expected molecular geometry based on related structures, and discusses its role in synthetic chemistry.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in numerous natural products and pharmacologically active molecules. The substituent at the 3-position of the quinoline ring can significantly influence the molecule's chemical reactivity and biological activity. This compound, with its reactive aldehyde group, is a key intermediate for introducing diverse functionalities at this position. A definitive crystal structure would provide invaluable information on its solid-state conformation, intermolecular interactions, and packing, which are crucial for understanding its physical properties and for rational drug design.

While a specific crystal structure for this compound is not publicly deposited, crystallographic data for closely related derivatives, such as 2-Chloro-3-quinolinecarboxaldehyde, are available and can offer insights into the probable structural features of the parent compound.

General Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound typically involves the following key steps.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction studies. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated structure factors.

The workflow for a typical crystal structure determination is illustrated in the diagram below.

Anticipated Molecular Structure and Quantitative Data

Based on the known structures of quinoline and its derivatives, the molecule of this compound is expected to be largely planar, with the aldehyde group lying in or close to the plane of the quinoline ring system to maximize conjugation. The key structural parameters that would be determined from a crystal structure analysis are summarized in the table below. The values are hypothetical and are based on typical bond lengths and angles for similar molecular fragments.

| Parameter | Expected Value |

| Unit Cell Parameters | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Space Group | To be determined |

| Z | To be determined |

| Selected Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-C (aldehyde to ring) | ~1.48 |

| C-N (in quinoline ring) | ~1.32 - 1.37 |

| C-C (in quinoline ring) | ~1.36 - 1.42 |

| Selected Bond Angles (°) | |

| O=C-C | ~124 |

| C-C-C (aldehyde group) | ~119 |

| C-N-C (in quinoline ring) | ~117 |

| C-C-C (in quinoline ring) | ~118 - 122 |

| Selected Torsion Angles (°) | |

| C(2)-C(3)-C(aldehyde)-O | ~0 or ~180 |

Role in Synthetic Chemistry and Drug Development

This compound is a valuable starting material for the synthesis of a variety of quinoline-based compounds. The aldehyde functionality allows for a range of chemical transformations, including:

-

Reductive amination: To produce various amine derivatives.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to form more complex heterocyclic systems.

-

Oxidation: To form 3-quinolinecarboxylic acid.

-

Reduction: To form 3-quinolinemethanol.

This versatility makes it an important synthon for generating libraries of quinoline derivatives for screening in drug discovery programs.

The logical relationship of its synthetic utility is depicted in the following diagram.

Conclusion

While a definitive crystal structure of this compound remains to be publicly reported, this guide provides a framework for its determination and an understanding of its likely structural characteristics. The experimental protocols detailed herein are standard for small molecule crystallography and can be applied to obtain the precise geometric parameters and intermolecular interactions of this important synthetic intermediate. Such data would be of great value to researchers in medicinal chemistry and materials science for the rational design of novel quinoline-based compounds.

The Diverse Biological Activities of Quinoline Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, have long been a focal point in the fields of medicinal chemistry and pharmacology. Their diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial, have established them as privileged scaffolds in drug discovery and development. This technical guide provides a comprehensive overview of the multifaceted biological activities of quinoline alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and the development of novel therapeutics.

Anticancer Activity

Quinoline alkaloids exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are varied and often target fundamental cellular processes involved in cancer progression, such as DNA replication, cell division, and survival signaling pathways.

One of the most renowned anticancer quinoline alkaloids is Camptothecin , which specifically inhibits DNA topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin and its analogs lead to DNA damage and ultimately induce apoptosis in cancer cells.[1][2][3][4] Another important mechanism involves the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Pim-1 kinase.[5][6][7]

Quantitative Data: Anticancer Activity of Quinoline Alkaloids

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoline alkaloids against various cancer cell lines.

| Quinoline Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Camptothecin | A549 (Lung) | >100 | [8] |

| Camptothecin | HeLa (Cervical) | >100 | [8] |

| Neocryptolepine | HepG2 (Liver) | 3.3 | [9] |

| Neocryptolepine | HCT-116 (Colon) | 23 | [9] |

| Neocryptolepine | MCF-7 (Breast) | 3.1 | [9] |

| Neocryptolepine | A549 (Lung) | 9.96 | [9] |

| Sanguinarine | A375 (Melanoma) | 2.1 | [10] |

| Sanguinarine | A431 (Skin) | 3.14 | [10] |

| Chelerythrine | A375 (Melanoma) | 0.14 - 0.46 | [10] |

| Pyridin-2-one derivative 4c | K-562 (Leukemia) | 7.72 | [11] |

| Pyridin-2-one derivative 4c | MOLT-4 (Leukemia) | 8.17 | [11] |

| Pyridin-2-one derivative 4c | RPMI-8226 (Leukemia) | 5.16 | [11] |

| Pyridin-2-one derivative 4c | SR (Leukemia) | 5.70 | [11] |

| Pyridin-2-one derivative 4c | HOP-92 (Lung) | 2.37 | [11] |

| Pyridin-2-one derivative 4c | NCI-H23 (Lung) | 3.20 | [11] |

| Pyridin-2-one derivative 4c | SNB-75 (CNS) | 2.38 | [11] |

| Pyridin-2-one derivative 4c | RXF 393 (Renal) | 2.21 | [11] |

| Pyridin-2-one derivative 4c | HS 578T (Breast) | 2.38 | [11] |

| Pyridin-2-one derivative 4c | BT-549 (Breast) | 4.11 | [11] |

| Quinoline-pyridine hybrid 6e | HepG-2 (Liver) | - | [12] |

| Quinoline-pyridine hybrid 13a | HepG-2 (Liver) | - | [12] |

| Quinoline-pyridine hybrid 13c | HepG-2 (Liver) | - | [12] |

Signaling Pathway Visualizations

Antimicrobial Activity

Quinoline alkaloids have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Their efficacy against drug-resistant strains makes them particularly interesting for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Quinoline Alkaloids

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against different bacterial and fungal strains.

| Quinoline Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 2 | Bacillus cereus | 3.12 - 50 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 2 | Staphylococcus aureus | 3.12 - 50 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 2 | Pseudomonas aeruginosa | 3.12 - 50 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 2 | Escherichia coli | 3.12 - 50 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Bacillus cereus | 3.12 - 50 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Staphylococcus aureus | 3.12 - 50 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Pseudomonas aeruginosa | 3.12 - 50 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Escherichia coli | 3.12 - 50 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Aspergillus flavus | - | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Aspergillus niger | - | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Fusarium oxysporum | - | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Candida albicans | - | [13] |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [14] |

| Sanguinarine | Staphylococcus aureus | 1.9 | [14] |

| Allocryptopine | Staphylococcus aureus | 125 | [14] |

| Chelidonine | Candida albicans | 62.5 | [14] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [15] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [15] |

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [15] |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [15] |

Anti-inflammatory Activity

Several quinoline alkaloids exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17][18][19]

Quantitative Data: Anti-inflammatory Activity of Quinoline Alkaloids

The following table summarizes the inhibitory activity (IC50 values) of selected quinoline alkaloids on inflammatory markers.

| Quinoline Alkaloid | Inflammatory Marker/Assay | Cell Line | IC50 (µM) | Reference |

| Dasycarine A | NO Production | BV-2 microglia | < 5.0 | [16] |

| Waltherione M | NO Production | - | 11.7 ± 0.8 | [17] |

| Waltherione derivative 6 | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [17] |

| Waltherione derivative 8a | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [17] |

| Waltherione derivative 9 | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [17] |

| Waltherione derivative 10 | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [17] |

| Waltherione derivative 11 | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [17] |

| Waltherione derivative 13 | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [17] |

| Waltherione derivative 21 | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [17] |

| Waltherione derivative 24 | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [17] |

Signaling Pathway Visualization

Antimalarial Activity

The quinoline scaffold is the backbone of some of the most important antimalarial drugs, including quinine and chloroquine. The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.[20][21][22][23][24]

Quantitative Data: Antimalarial Activity of Quinoline Alkaloids